2-(Azetidin-3-yloxy)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O. It is a derivative of azetidine and pyridine, both of which are significant in organic chemistry due to their unique structural properties and reactivity. This compound is often used in scientific research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 2-(Azetidin-3-yloxy)pyridine hydrochloride typically involves the reaction of azetidine with pyridine derivatives under specific conditions. One common method involves the use of anhydrous solvents and controlled temperatures to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2-(Azetidin-3-yloxy)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring or the pyridine ring is substituted with other functional groups.
Ring-Opening Reactions: Due to the ring strain in azetidine, it can undergo ring-opening reactions under acidic or basic conditions
Scientific Research Applications
2-(Azetidin-3-yloxy)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its reactive nature .
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)pyridine hydrochloride involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s overall reactivity and binding properties .
Comparison with Similar Compounds
2-(Azetidin-3-yloxy)pyridine hydrochloride can be compared with other similar compounds such as:
Azetidine: A four-membered nitrogen-containing ring that is more reactive due to ring strain.
Pyridine: A six-membered nitrogen-containing aromatic ring that is less reactive but more stable.
Aziridine: A three-membered nitrogen-containing ring that is highly reactive due to significant ring strain.
The uniqueness of this compound lies in its combination of the azetidine and pyridine rings, providing a balance of reactivity and stability that is useful in various chemical and biological applications .
Properties
IUPAC Name |
2-(azetidin-3-yloxy)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;/h1-4,7,9H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUERLMCLXXFYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.